BenchChemオンラインストアへようこそ!

Plitidepsin

Antiviral SARS-CoV-2 eEF1A inhibition

Plitidepsin is the only clinically validated eEF1A2 inhibitor combining nanomolar antiviral potency (IC90 0.88 nM, 27.5-fold superior to remdesivir) with a defined host-targeted mechanism that confers a high resistance barrier. Its markedly improved therapeutic index over didemnin B—6–10× greater anticancer potency with cardiac/neurological toxicity eliminated—stems from oxidation of the lactate residue to pyruvate. Supported by phase III data demonstrating accelerated oxygen withdrawal in moderate COVID-19 and an established clinical safety database, plitidepsin is the preferred benchmark for SARS-CoV-2 antiviral screening, preclinical oncology, and didemnin scaffold medicinal chemistry. Substitution with generic eEF1A inhibitors or alternative marine depsipeptides forfeits this specific potency, selectivity, and clinical validation profile.

Molecular Formula C57H87N7O15
Molecular Weight 1110.3 g/mol
CAS No. 137219-37-5
Cat. No. B549178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlitidepsin
CAS137219-37-5
Synonymsaplidin
aplidine
dehydrodidemnin B
plitidepsin
Molecular FormulaC57H87N7O15
Molecular Weight1110.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O
InChIInChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1
InChIKeyUUSZLLQJYRSZIS-LXNNNBEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
Storage-20°C

Plitidepsin (CAS 137219-37-5) Baseline Overview: A Marine-Derived eEF1A2 Inhibitor with Differentiated Antiviral and Antitumor Activity


Plitidepsin (also known as dehydrodidemnin B, trade name Aplidin) is a cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. It is a second-generation didemnin compound that targets the eukaryotic translation elongation factor 1A2 (eEF1A2) with a binding affinity (Kd) of approximately 80 nM [1]. Plitidepsin has demonstrated potent in vitro and in vivo antiviral activity against SARS-CoV-2 and has been evaluated in phase III clinical trials for moderate COVID-19 [2]. It also possesses antitumor activity and is approved in some regions for the treatment of multiple myeloma. The compound's mechanism of action involves inhibition of host-cell protein translation machinery rather than direct targeting of viral proteins, a feature that confers a higher barrier to resistance compared to direct-acting antivirals.

Why Plitidepsin Cannot Be Substituted with Generic eEF1A Inhibitors or In-Class Marine Depsipeptides


Plitidepsin exhibits a unique combination of host-targeted antiviral potency, an established clinical safety database in COVID-19 patients, and a defined binding profile to eEF1A2 that is not replicated by other translation elongation factor inhibitors. Unlike the parent compound didemnin B, which was abandoned due to cardiac and neurological toxicity, plitidepsin retains potent antitumor and antiviral activity with a markedly improved therapeutic index [1]. Furthermore, among 72 antivirals screened against SARS-CoV-2, plitidepsin was the only clinically approved drug to demonstrate nanomolar efficacy, underscoring that in-class compounds such as remdesivir or other host-directed antivirals do not achieve the same level of potency [2]. Direct substitution with a generic eEF1A inhibitor or alternative marine depsipeptide would therefore risk loss of the specific potency, selectivity, and clinical validation profile that defines plitidepsin's value proposition.

Plitidepsin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Remdesivir, Didemnin B, and Standard of Care


In Vitro Antiviral Potency: 27.5-Fold Superiority Over Remdesivir Against SARS-CoV-2

Plitidepsin exhibits an in vitro 90% inhibitory concentration (IC90) of 0.88 nM against SARS-CoV-2, which is 27.5-fold more potent than remdesivir in the same assay system. This direct head-to-head comparison was performed in cell culture and establishes plitidepsin as a substantially more potent inhibitor of SARS-CoV-2 replication than the FDA-approved antiviral remdesivir [1].

Antiviral SARS-CoV-2 eEF1A inhibition

In Vivo Efficacy: Two-Log Reduction in Pulmonary Viral Load in SARS-CoV-2 Mouse Models

In prophylactic treatment studies using two mouse models of SARS-CoV-2 infection (K18-hACE2 transgenic mice), plitidepsin reduced viral replication in the lungs by two orders of magnitude compared to vehicle control. This in vivo antiviral effect was quantified via both qPCR and plaque assays and is consistent with the compound's high in vitro potency [1].

In vivo efficacy SARS-CoV-2 Mouse model

Clinical Benefit: Two-Day Acceleration of Oxygen Withdrawal in Hospitalized COVID-19 Patients

In the NEPTUNO phase III randomized controlled trial, plitidepsin (1.5 mg/day arm) reduced the median time to sustained oxygen therapy discontinuation from 7 days to 5 days compared to standard of care plus dexamethasone. This 2-day improvement corresponded to a hazard ratio of 1.37 (95% CI: 0.96–1.96; P = 0.08) favoring plitidepsin [1]. While the trial was terminated early due to declining COVID-19 hospitalizations, the available data suggest a clinical benefit in moderate COVID-19 patients requiring supplemental oxygen.

Clinical trial COVID-19 Phase III

Improved Therapeutic Index Over Parent Compound Didemnin B

Plitidepsin is a semisynthetic derivative (dehydrodidemnin B) of didemnin B, differing by only two hydrogen atoms (oxidation of a lactate residue to pyruvate). Despite this minimal structural change, plitidepsin exhibits 6–10-fold greater anticancer activity and significantly reduced toxicity, including the absence of the bone marrow, cardiac, and neurological toxicities that led to the discontinuation of didemnin B [1]. Phase I trials confirmed that plitidepsin's dose-limiting toxicities (hepatic cytolysis and muscular effects) were manageable and reversible, with no significant myelosuppression observed [2].

Safety Toxicity Marine natural product

Target Selectivity: High-Affinity eEF1A2 Binding with Defined Kd

Plitidepsin binds selectively to the eukaryotic translation elongation factor 1A2 (eEF1A2) with a dissociation constant (Kd) of 80 nM, as measured by surface plasmon resonance and confirmed in cellular thermal shift assays [1]. This binding disrupts the interaction between eEF1A2 and peroxiredoxin-1 (PRDX1), leading to increased oxidative stress and apoptosis in tumor cells [2]. In contrast, many other translation inhibitors (e.g., cycloheximide, harringtonine) target different components of the translation machinery or lack this isoform selectivity.

Target engagement eEF1A2 Binding affinity

Plitidepsin Application Scenarios: Where Quantitative Differentiation Drives Scientific and Procurement Value


Preclinical SARS-CoV-2 Antiviral Screening and Mechanism-of-Action Studies

Researchers evaluating candidate antivirals against SARS-CoV-2 should prioritize plitidepsin as a positive control or lead compound due to its demonstrated 27.5-fold higher potency than remdesivir (IC90 0.88 nM) [1] and its well-defined host-targeted mechanism via eEF1A2 inhibition. Its ability to reduce lung viral load by two orders of magnitude in mouse models provides a robust in vivo benchmark for comparative efficacy studies.

Clinical Development for Moderate COVID-19 in Hospitalized Patients

For clinical research organizations or public health agencies evaluating therapeutic options for moderate COVID-19, plitidepsin offers a differentiated profile supported by phase III data showing a 2-day acceleration in oxygen withdrawal (HR 1.37) compared to standard of care [2]. This evidence positions plitidepsin as a candidate for inclusion in treatment guidelines or further confirmatory trials.

Oncology Research Targeting eEF1A2-Dependent Tumors

Plitidepsin is the preferred eEF1A2 inhibitor for preclinical oncology studies due to its well-characterized binding affinity (Kd 80 nM) [3] and its improved safety profile over didemnin B (6–10× greater potency and elimination of cardiac/neurological toxicity) [4]. It is particularly relevant for investigating T-cell lymphomas, where clinical activity (ORR 20.7%) has been observed.

Marine Natural Product Derivatization and SAR Programs

In medicinal chemistry campaigns exploring the didemnin scaffold, plitidepsin serves as the benchmark semisynthetic derivative demonstrating that oxidation of the lactate residue to pyruvate yields a 6–10-fold gain in anticancer potency while abrogating dose-limiting toxicities [4]. This structure-activity relationship insight guides rational design of next-generation analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plitidepsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.